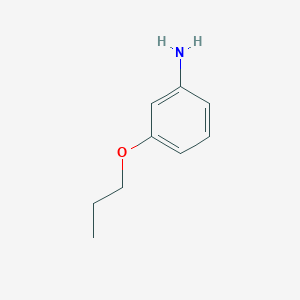
Benzyl 2-(diethoxyphosphoryl)acetate
Descripción general
Descripción
Benzyl 2-(diethoxyphosphoryl)acetate is an organophosphorus compound with the molecular formula C13H19O5P and a molecular weight of 286.26 g/mol. This compound is known for its diverse applications in scientific research and industry, particularly due to its unique chemical structure and properties.
Mecanismo De Acción
Target of Action
Benzyl 2-(diethoxyphosphoryl)acetate is a synthetic compound that primarily targets metabotropic glutamate receptors on the surface of cells . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
It is structurally similar to vitamin d3 and binds to metabotropic glutamate receptors . It may inhibit the release of calcium ions from intracellular stores or regulate the expression of genes .
Biochemical Pathways
glutamatergic signaling pathways . These pathways are involved in various physiological processes, including learning, memory, and neuronal survival .
Result of Action
This compound has been shown to have a variety of biological activities, including glutamate receptor modulating activity , inhibition of cancer cell growth , and antiviral activity . These effects are likely the result of the compound’s interaction with its primary targets and the subsequent changes in cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Other factors, such as pH, presence of other substances, and specific cellular conditions, could also potentially affect the compound’s action.
Análisis Bioquímico
Biochemical Properties
Benzyl 2-(diethoxyphosphoryl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate glutamate receptors, which are crucial for synaptic transmission in the central nervous system . Additionally, this compound inhibits the growth of cancer cells by interacting with specific proteins involved in cell proliferation and survival . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby affecting their function.
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it modulates glutamate receptor activity, which can impact cell signaling pathways and neurotransmission . In cancer cells, this compound inhibits cell growth and induces apoptosis, affecting gene expression and cellular metabolism . These effects are mediated through changes in cell signaling pathways, such as the activation or inhibition of specific kinases and transcription factors.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to glutamate receptors, altering their conformation and modulating their activity . This binding can lead to either inhibition or activation of the receptors, depending on the specific context. Additionally, this compound can inhibit or activate enzymes involved in cell proliferation and survival, leading to changes in gene expression and cellular function . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of cancer cell growth or modulation of neurotransmission.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular toxicity or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and biological activity . These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within the cell can be affected by binding to intracellular proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are crucial for understanding the compound’s biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 2-(diethoxyphosphoryl)acetate can be synthesized through a multi-step process involving the reaction of benzyl alcohol with diethyl phosphite in the presence of a base, followed by esterification with acetic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-(diethoxyphosphoryl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Benzyl 2-(diethoxyphosphoryl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound has been studied for its potential biological activities, including modulation of glutamate receptors and inhibition of cancer cell growth.
Medicine: Research has explored its antiviral properties and potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
benzyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(15,18-4-2)11-13(14)16-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRQFHJPBPUOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OCC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299957 | |
| Record name | Benzyl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7396-44-3 | |
| Record name | 7396-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (diethoxyphosphoryl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)





![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
